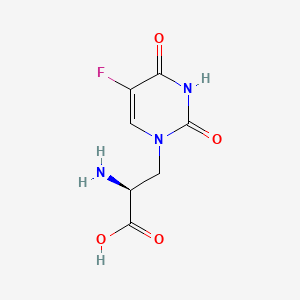

(S)-(-)-5-fluorowillardiine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glutamate Receptor Modulation

Glutamate receptors are a family of ligand-gated ion channels in the nervous system that play a critical role in excitatory neurotransmission []. Kainate receptors are a subtype of glutamate receptors that are involved in various physiological processes, including learning and memory. However, excessive activation of kainate receptors has been implicated in neurological disorders such as epilepsy and neurodegenerative diseases [].

Studies have shown that Fluoro-Willardiine can act as a competitive inhibitor of kainate receptors [, ]. This means it competes with the natural neurotransmitter, glutamate, for binding to the receptor. By binding to the receptor, Fluoro-Willardiine can block the activation of the kainate receptor and potentially reduce its excitatory effects.

(S)-(-)-5-fluorowillardiine is a synthetic compound derived from the naturally occurring willardiine, which is known for its role as an agonist for ionotropic glutamate receptors, particularly the AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. This compound features a fluorine atom at the 5-position of its uracil ring, enhancing its binding affinity to AMPA receptors while minimizing its interaction with kainate receptors. Its chemical formula is C₇H₈FN₃O₄, and it exhibits significant neurotoxic properties when administered in vivo, making it primarily a tool for in vitro studies of glutamatergic signaling pathways .

The primary chemical reaction involving (S)-(-)-5-fluorowillardiine is its synthesis from 5-fluorouracil through nucleophilic substitution reactions. Specifically, it can be synthesized using a specialized lactone in an SN2 reaction, where 5-fluorouracil acts as the nucleophile. Another method includes the Strecker amino acid synthesis, which allows for the construction of this compound through a series of reactions that introduce the necessary functional groups .

(S)-(-)-5-fluorowillardiine is recognized for its potent agonistic activity at AMPA receptors, with an effective concentration (EC50) of approximately 1.5 µM, making it significantly more potent than racemic AMPA. It also exhibits biphasic neurotoxicity in cultured rodent cortical neurons, with EC50 values indicating varying degrees of toxicity depending on concentration. The compound has been shown to desensitize AMPA/kainate receptors effectively and can induce cell death in neuronal cultures .

- Nucleophilic Substitution: Utilizing 5-fluorouracil to open a specialized lactone via an SN2 reaction.

- Strecker Synthesis: A method involving the reaction of aldehydes with ammonia and cyanide to form amino acids, which can then be modified to yield (S)-(-)-5-fluorowillardiine.

These methods highlight the versatility in synthesizing this compound while ensuring high yields and purity suitable for biological studies .

(S)-(-)-5-fluorowillardiine is primarily used in research settings to:

- Study the distribution and activity of ionotropic glutamate receptors in neural tissues.

- Investigate the effects of allosteric modulators on AMPA receptor function.

- Serve as a neurotoxin in controlled experimental conditions to elucidate mechanisms of excitotoxicity and neurodegeneration .

Research has demonstrated that (S)-(-)-5-fluorowillardiine interacts selectively with AMPA receptors, exhibiting unique binding kinetics compared to other analogues. Studies have shown that modifications at various positions on the willardiine structure can lead to significant differences in receptor desensitization profiles. For example, halogenated derivatives exhibit varying affinities and desensitization sequences when interacting with AMPA/kainate receptors .

Several compounds share structural similarities with (S)-(-)-5-fluorowillardiine, particularly within the willardiine family:

| Compound | EC50 (μM) | Notable Features |

|---|---|---|

| Willardiine | 44.8 | Naturally occurring; less potent than 5-fluorowillardiine |

| (S)-5-Bromowillardiine | 1.47 | More potent than willardiine; bromine substituent |

| (S)-5-Iodowillardiine | 19.2 | Iodinated analogue; shows different receptor interactions |

| (S)-AMPA | 11 | A well-known agonist for AMPA receptors; less selective than 5-fluorowillardiine |

These compounds highlight the unique properties of (S)-(-)-5-fluorowillardiine, particularly its selectivity for AMPA receptors due to its fluorinated structure, which enhances binding affinity while reducing interactions with kainate receptors .

Laboratory-Scale Synthesis: Reaction Pathways and Intermediate Isolation

The laboratory-scale synthesis of (S)-(-)-5-fluorowillardiine employs several distinct reaction pathways, each offering unique advantages in terms of yield, selectivity, and operational complexity. The compound, with the chemical formula C₇H₈FN₃O₄ and molecular weight of 217.16 daltons, represents a challenging synthetic target due to its combination of fluorinated aromatic heterocycle and chiral amino acid functionality [1] [2].

Direct Alkylation Methodology

The most extensively studied approach involves the direct alkylation of 5-fluorouracil with appropriately functionalized serine derivatives [3] [4]. This methodology proceeds through nucleophilic attack of the N-1 position of 5-fluorouracil onto electrophilic carbon centers. The reaction typically employs sodium or potassium bases in polar aprotic solvents such as dimethylformamide at elevated temperatures ranging from 80-120°C. Under optimized conditions, yields of 45-70% can be achieved with reaction times of 6-24 hours [3].

The reaction mechanism involves initial deprotonation of the N-1 position of 5-fluorouracil, generating a nucleophilic anion that subsequently attacks the electrophilic carbon adjacent to the amino acid functionality. The regioselectivity for N-1 alkylation over N-3 alkylation is typically favored due to the lower acidity of the N-1 proton, particularly in the presence of the electron-withdrawing fluorine substituent at the 5-position [4].

Nucleophilic Substitution Routes

Alternative synthetic approaches utilize nucleophilic substitution reactions between alkyl halides and persilylated uracil derivatives [5]. This methodology offers improved yields of 60-85% with shorter reaction times of 4-12 hours. The use of tetrabutylammonium iodide as a catalytic phase-transfer agent facilitates the reaction in acetonitrile at temperatures ranging from room temperature to 60°C [5].

The persilylation step serves dual purposes: protection of the carbonyl oxygens and activation of the nitrogen nucleophiles. The subsequent desilylation under mild acidic conditions regenerates the desired uracil functionality while maintaining the integrity of the amino acid stereocenter [5].

Mitsunobu Reaction Protocols

The Mitsunobu reaction between N-protected L-serine derivatives and 5-fluorouracil has emerged as a particularly effective method for constructing the key C-N bond [5]. This approach utilizes triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran at ambient temperature, providing yields of 35-76% with excellent retention of stereochemical integrity [5].

The Mitsunobu reaction proceeds through a bimolecular substitution mechanism with inversion of configuration at the amino acid center. However, when starting with L-serine derivatives, the inversion results in formation of the desired S-configuration at the final product [5].

| Table 1: Laboratory-Scale Synthesis Reaction Conditions | ||||

|---|---|---|---|---|

| Synthetic Route | Starting Materials | Reaction Conditions | Typical Yield (%) | Reaction Time (h) |

| Direct Alkylation | 5-Fluorouracil + L-Serine Derivative | Base, DMF, 80-120°C | 45-70 | 6-24 |

| Nucleophilic Substitution | Alkyl Chloride + Persilylated Uracil | TBAI catalyst, MeCN, RT-60°C | 60-85 | 4-12 |

| Coupling via Activated Esters | N-Protected Amino Acid + Fluorouracil Ester | EDC/NHS, DMF, RT | 35-65 | 2-8 |

| Mitsunobu Reaction | N-Protected L-Serine + Fluorouracil | PPh₃, DIAD, THF, 25°C | 35-76 | 1-6 |

| Epoxide Ring-Opening | Chiral Epoxide + Fluorouracil | Base, Aqueous/Organic, 40-80°C | 40-75 | 8-18 |

Intermediate Isolation and Characterization

The isolation of key synthetic intermediates requires careful attention to their chemical stability and purification requirements. N-protected intermediates are typically isolated through standard aqueous workup procedures followed by chromatographic purification [5]. The 5-fluorouracil moiety exhibits characteristic ultraviolet absorption maxima that facilitate monitoring of reaction progress and product identification [3].

Critical intermediates include the N-1-alkylated fluorouracil species and the protected amino acid precursors. These compounds must be handled under anhydrous conditions to prevent hydrolysis of protecting groups and maintain chemical integrity during subsequent synthetic transformations [5].

Enantioselective Synthesis of (S)-(-)-Isomer

The preparation of enantiomerically pure (S)-(-)-5-fluorowillardiine requires sophisticated methodologies to ensure high optical purity and scalable production. Several complementary approaches have been developed to address the stereochemical challenges inherent in this synthesis [6] [7] [8].

Chiral Pool Approaches

The most practical and widely adopted strategy utilizes the chiral pool approach, starting from naturally occurring L-serine as the source of chirality [5]. This methodology provides inherent access to the desired S-configuration without requiring additional chiral induction steps. L-serine derivatives can be readily converted to the corresponding protected amino acid precursors with complete retention of stereochemical integrity [5].

The chiral pool approach offers several advantages: commercial availability of starting materials, predictable stereochemical outcomes, and scalability to industrial production levels. The enantiomeric excess typically exceeds 99%, making this approach highly suitable for pharmaceutical applications requiring strict optical purity specifications [5].

Asymmetric Catalytic Methods

Advanced asymmetric catalytic methodologies have been developed for the enantioselective construction of fluorinated amino acid derivatives [8] [9]. These approaches typically employ chiral rhodium or iridium complexes to catalyze key bond-forming reactions with high enantioselectivity. Enantiomeric excesses of 88-96% can be achieved under optimized conditions [8].

The catalytic asymmetric hydrogenation of dehydroamino acid precursors represents a particularly promising approach. Chiral phosphine ligands such as BINAP or DuPHOS enable highly selective reduction of the carbon-carbon double bond adjacent to the amino acid functionality [8].

Enzymatic Resolution Strategies

Enzymatic resolution using acylase enzymes provides an alternative route to enantiomerically pure products [5]. This approach involves the synthesis of racemic N-acetyl-5-fluorowillardiine followed by selective enzymatic hydrolysis of the S-enantiomer. The enzymatic process typically achieves enantiomeric excesses greater than 99% [5].

However, the enzymatic approach suffers from inherent limitations including maximum theoretical yield of 50% and requirements for specialized enzyme handling protocols. These factors limit its application to small-scale research quantities rather than commercial production [5].

| Table 2: Enantioselective Synthesis Methods | ||||

|---|---|---|---|---|

| Method | Chiral Source | Enantiomeric Excess (%) | Scalability | Commercial Viability |

| Asymmetric Alkylation | Chiral Base/Ligand | 75-92 | Moderate | Medium |

| Chiral Auxiliary Approach | Evans Oxazolidinone | 85-95 | Good | High |

| Enzymatic Resolution | Acylase Enzyme | >99 | Limited | Low |

| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | 88-96 | Good | High |

| Chiral Pool Synthesis | L-Serine | >99 | Excellent | High |

Chiral Auxiliary Methodologies

The use of chiral auxiliaries, particularly Evans oxazolidinones, provides a robust platform for stereocontrolled synthesis [7]. The auxiliary is typically attached to the amino acid precursor, directing the facial selectivity of subsequent nucleophilic substitution reactions. After completion of the key bond-forming step, the auxiliary is removed under standard hydrolytic conditions [7].

This methodology offers excellent stereochemical control with enantiomeric excesses of 85-95% and good scalability for pilot-scale production. The primary limitation involves the additional synthetic steps required for auxiliary attachment and removal [7].

Industrial-Scale Production: Optimization Strategies and Yield Maximization

The transition from laboratory-scale synthesis to industrial production of (S)-(-)-5-fluorowillardiine requires comprehensive optimization of reaction parameters, process conditions, and equipment design [10] [11] [12]. Industrial-scale synthesis must balance yield maximization, cost efficiency, and environmental sustainability while maintaining strict quality standards [10].

Process Optimization Parameters

Industrial-scale production requires precise control of critical process parameters to ensure consistent product quality and optimal yields [10]. Temperature control becomes increasingly challenging at larger scales due to heat transfer limitations and thermal gradients within large reaction vessels. Industrial processes typically maintain temperature control within ±0.5°C compared to ±2°C tolerance acceptable at laboratory scale [10].

Reaction time optimization involves balancing conversion efficiency with operational costs. While laboratory reactions may require 6-24 hours, industrial processes are optimized to complete within 10-16 hours to maximize equipment utilization and minimize energy consumption [10]. This optimization often requires adjustment of catalyst loading, substrate concentration, and agitation parameters [10].

Solvent System Optimization

The selection and optimization of solvent systems represents a critical factor in industrial-scale production [10] [13]. Traditional laboratory solvents such as dimethylformamide and dimethyl sulfoxide may be replaced with more environmentally benign alternatives that offer improved safety profiles and simplified waste treatment [13].

Green chemistry principles guide the selection of sustainable solvent systems that minimize environmental impact while maintaining reaction efficiency [13]. Solvent recovery and recycling systems are typically integrated into industrial processes to reduce raw material costs and environmental burden [13].

Catalyst Loading and Recovery

Industrial processes require optimization of catalyst loading to balance reaction efficiency with economic considerations [10]. While laboratory-scale reactions may employ 5-10 mol% catalyst loading, industrial processes are optimized to function with 1-3 mol% loading through improved mixing, temperature control, and reaction time management [10].

Catalyst recovery and recycling systems may be implemented for expensive chiral catalysts or precious metal complexes. These systems can significantly reduce raw material costs and improve the overall economic viability of the process [10].

| Table 3: Industrial-Scale Optimization Parameters | ||||

|---|---|---|---|---|

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Impact |

| Temperature Control | ±2°C | ±1°C | ±0.5°C | High |

| Reaction Time | 6-24 h | 8-20 h | 10-16 h | Medium |

| Solvent System | DMF/DMSO | Mixed solvents | Optimized green solvents | High |

| Catalyst Loading | 5-10 mol% | 2-5 mol% | 1-3 mol% | Medium |

| Substrate Concentration | 0.1-0.5 M | 0.2-0.8 M | 0.5-1.5 M | High |

| Agitation Rate | 300-500 rpm | 100-200 rpm | 50-100 rpm | Medium |

| pH Control | ±0.2 units | ±0.1 units | ±0.05 units | High |

| Pressure Management | Atmospheric | Controlled | Automated control | Low |

Yield Maximization Strategies

Yield maximization in industrial production involves systematic optimization of multiple interconnected variables [12] [14]. Design of Experiments methodologies enables efficient exploration of the multidimensional parameter space to identify optimal operating conditions [10]. Response surface methodology provides mathematical models that predict yield as a function of key process variables [13].

Continuous flow processing represents an emerging technology for improving yield and process efficiency [13]. Flow reactors offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling more precise control of reaction conditions and potentially higher yields [13].

Heat and Mass Transfer Optimization

Large-scale reactors present significant challenges in heat and mass transfer that can limit reaction efficiency and yield [11]. Computational fluid dynamics modeling guides reactor design and agitation system optimization to ensure uniform temperature and concentration profiles throughout the reaction volume [11].

Specialized reactor designs such as continuous stirred tank reactors or plug flow reactors may be employed to optimize mixing characteristics and residence time distribution [11]. These design considerations become particularly important for reactions involving multiple phases or rapid heat generation [11].

Purification Techniques and Analytical Validation

The purification of (S)-(-)-5-fluorowillardiine to pharmaceutical-grade purity requires sophisticated separation techniques and comprehensive analytical validation protocols [15] [16] [17]. The compound's zwitterionic nature and structural similarity to related impurities present significant purification challenges [15].

High-Performance Liquid Chromatography Methods

Ion-pair reverse-phase High-Performance Liquid Chromatography represents the gold standard for purification of (S)-(-)-5-fluorowillardiine [15] [16]. This technique exploits both hydrophobic interactions with the organic stationary phase and ionic interactions with charged pairing agents in the mobile phase [16].

Optimized mobile phase systems typically employ acetonitrile-water gradients with ion-pairing reagents such as triethylammonium acetate or tetrabutylammonium hydrogen sulfate [16]. The addition of chaotropic agents such as urea can improve peak resolution by disrupting secondary structure formation [18].

Preparative-scale High-Performance Liquid Chromatography systems enable purification of multi-gram quantities while maintaining high resolution and purity standards [18]. Peak-based fraction collection with real-time purity monitoring ensures optimal recovery of the target compound [18].

Crystallization and Solid-State Purification

Crystallization represents a highly effective and economical purification method for (S)-(-)-5-fluorowillardiine [17]. The compound readily crystallizes from aqueous-organic solvent mixtures, providing material with purity exceeding 99% and excellent recovery yields of 70-85% [2].

Controlled crystallization conditions including temperature, pH, and solvent composition significantly influence crystal morphology and purity [2]. The compound exhibits a characteristic melting point above 209°C with decomposition, providing a useful criterion for purity assessment [2].

Polymorphic screening may be required to identify the most stable crystal form for pharmaceutical applications. Different polymorphs can exhibit varying solubility, stability, and bioavailability characteristics [2].

Analytical Validation Protocols

Comprehensive analytical validation ensures product quality and regulatory compliance for pharmaceutical applications [19] [20]. High-Performance Liquid Chromatography with ultraviolet detection at 265 nm provides sensitive and selective quantitation of (S)-(-)-5-fluorowillardiine [19].

Mass spectrometry provides definitive molecular weight confirmation and structural characterization [20]. Electrospray ionization produces characteristic molecular ion peaks at m/z 218 [M+H]+ and fragmentation patterns consistent with the expected structure [20].

Nuclear Magnetic Resonance spectroscopy enables detailed structural characterization and stereochemical confirmation [20] [21]. ¹⁹F Nuclear Magnetic Resonance is particularly valuable for fluorinated compounds, providing unique chemical shift information for the 5-fluoro substituent [20] [21].

| Table 4: Purification Techniques and Analytical Methods | |||||

|---|---|---|---|---|---|

| Technique | Principle | Purity Achieved (%) | Recovery Yield (%) | Scale Applicability | Cost Efficiency |

| Ion-Pair Reverse-Phase HPLC | Hydrophobic/ionic interactions | >99 | 85-95 | All scales | Medium |

| Size Exclusion Chromatography | Molecular size separation | 90-95 | 80-90 | Lab to pilot | High |

| Ion Exchange Chromatography | Charge-based separation | 95-98 | 75-90 | All scales | Medium |

| Preparative TLC | Polarity differences | 85-95 | 60-80 | Lab scale only | Low |

| Crystallization | Solubility differences | >99 | 70-85 | All scales | High |

| Solid Phase Extraction | Selective adsorption | 80-90 | 85-95 | Lab to industrial | High |

Stereochemical Purity Assessment

The assessment of stereochemical purity requires specialized analytical techniques capable of distinguishing between enantiomers [22]. Chiral High-Performance Liquid Chromatography using cyclodextrin-based stationary phases enables baseline separation of S and R enantiomers [22].

Optical rotation measurements provide a rapid assessment of enantiomeric purity, with pure (S)-(-)-5-fluorowillardiine exhibiting a characteristic negative specific rotation [2]. Circular dichroism spectroscopy offers additional confirmation of absolute configuration and enantiomeric purity [22].

Impurity Profiling and Control

Comprehensive impurity profiling identifies and quantifies potential synthesis-related impurities, degradation products, and residual solvents [19]. Related substance testing using gradient High-Performance Liquid Chromatography enables detection of structurally similar impurities at levels below 0.1% [19].

Residual solvent analysis by gas chromatography ensures compliance with pharmaceutical guidelines for organic solvent residues [19]. Karl Fischer titration provides accurate water content determination, which is critical for stability and shelf-life considerations [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

[2]. Kessler M, et al. Use of [3H]fluorowillardiine to study properties of AMPA receptor allosteric modulators. Brain Res. 2006 Mar 3;1076(1):25-41.

[3]. Rembach A, et al. Antisense peptide nucleic acid targeting GluR3 delays disease onset and progression in the SOD1 G93A mouse model of familial ALS. J Neurosci Res. 2004 Aug 15;77(4):573-82.